Methyl 3-allyl-4-hydroxybenzoate
Description
Contextualization as a Versatile Synthetic Building Block
In the realm of organic synthesis, Methyl 3-allyl-4-hydroxybenzoate serves as a versatile synthetic building block. Its structure allows for a variety of chemical modifications, making it a key starting material for the creation of more complex molecules. The presence of the hydroxyl and allyl groups provides reactive sites for a range of chemical reactions. For instance, the hydroxyl group can undergo esterification or etherification, while the allyl group can participate in addition reactions or rearrangements. This versatility allows chemists to construct a diverse array of derivatives with tailored properties.
The synthesis of this compound and its derivatives is a subject of ongoing research. For example, a novel synthesis of the drug bosutinib (B1684425), a protein kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a related compound. The process involves several steps including esterification, alkylation, and nitration, highlighting the synthetic utility of such benzoate (B1203000) structures. mdpi.com Similarly, another cancer drug, gefitinib, has been synthesized from methyl 3-hydroxy-4-methoxybenzoate, further demonstrating the importance of these types of molecules as precursors in pharmaceutical manufacturing. mdpi.com
Significance in the Discovery and Development of Bioactive Molecules
The true significance of this compound lies in its role in the discovery and development of bioactive molecules. The core structure is a scaffold upon which pharmacologically active moieties can be assembled.
A notable area of investigation is its potential antimicrobial activity. Research has shown that polymers derived from 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-hydroxybenzoates exhibit antimicrobial properties against the bacterium Staphylococcus aureus. nih.gov These polymers, created through a combination of synthetic biology and chemistry, were found to disrupt biofilms while maintaining good biocompatibility in vitro. nih.gov The study highlighted the importance of the functional groups on the aromatic ring for antimicrobial efficacy. nih.gov
Furthermore, a related compound, 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), isolated from the fungus Curvularia sp., has been shown to be a cell-cycle inhibitor. nih.gov A practical synthetic method for HMBA has been developed, and the synthetic version was found to have comparable potency to the natural product in inhibiting the cell-cycle progression of HeLa cells. nih.gov This inhibition involves the activation of p21(WAFI) and the inhibition of cyclin D1 expression. nih.gov
Current Research Landscape and Emerging Academic Interests
The current research landscape for this compound and its analogs is dynamic and expanding. Academic interest is driven by the continuous search for new therapeutic agents and novel materials.
One emerging area is the development of bio-based polymers. The use of bioderived molecules with inherent antimicrobial properties to create active and degradable macromolecules is a significant step towards sustainable and functional materials. nih.gov The synthesis of functionalized poly(hydroxybenzoate-co-lactide) derivatives with antimicrobial activity is a prime example of this trend. nih.gov
Moreover, the core hydroxybenzoate structure is being explored for applications beyond medicine. For instance, methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) and its derivative, 3,4,5-trihydroxybenzohydrazide, have been investigated as additives for natural rubber composites. ekb.eg These compounds have been shown to act as secondary accelerators and antioxidants in natural rubber, improving its properties. ekb.eg
The table below summarizes the key research findings related to this compound and its derivatives:
| Research Area | Key Finding | Reference |
| Antimicrobial Activity | Polymers derived from 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-hydroxybenzoates show activity against Staphylococcus aureus and disrupt biofilms. nih.gov | nih.gov |
| Anticancer Activity | The related compound 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA) inhibits cell-cycle progression in HeLa cells. nih.gov | nih.gov |
| Synthetic Utility | Serves as a precursor for the synthesis of complex molecules like the anticancer drugs bosutinib and gefitinib. mdpi.commdpi.com | mdpi.commdpi.com |
| Material Science | Derivatives like methyl gallate can be used as additives to improve the properties of natural rubber. ekb.eg | ekb.eg |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h3,5-7,12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBXQLBLMKHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359099 | |
| Record name | methyl 3-allyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53596-60-4 | |
| Record name | methyl 3-allyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Methyl 3 Allyl 4 Hydroxybenzoate
Classical Synthetic Approaches for Methyl 3-allyl-4-hydroxybenzoate
The preparation of this compound has traditionally been dominated by the Claisen rearrangement, a powerful and well-established carbon-carbon bond-forming reaction. More recently, transition metal-catalyzed methods have emerged as an alternative strategy.
Claisen Rearrangement of Methyl 4-(allyloxy)benzoate
The most common route to this compound is the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement of its precursor, methyl 4-(allyloxy)benzoate. This intramolecular process involves the concerted reorganization of six electrons to form the ortho-allylated product. The reaction can be induced under thermal conditions or accelerated using microwave irradiation.
The thermal Claisen rearrangement of aryl allyl ethers typically requires high temperatures, often ranging from 150 to 300°C, to overcome the activation energy barrier. semanticscholar.org The reaction is commonly performed in high-boiling aprotic solvents that can withstand the necessary temperatures and effectively solvate the starting material.
High-boiling aromatic amines, such as N,N-diethylaniline , are frequently employed as solvents for the Claisen rearrangement. semanticscholar.orgrsc.org Theoretical studies using the Polarizable Continuum Model (PCM) have utilized N,N-diethylaniline in solvent-phase calculations to model the reaction mechanism, underscoring its relevance in these transformations. rsc.orgnih.govrsc.org
Another effective solvent is N-methyl-2-pyrrolidone (NMP) , a polar aprotic solvent with a high boiling point and excellent thermal stability. google.comashland.com Kinetic analyses of Claisen rearrangements have been successfully conducted in pressurized NMP at temperatures between 240 and 280°C, demonstrating its suitability for facilitating these high-temperature reactions. researchgate.netrsc.org While specific procedural details for the synthesis of this compound in these solvents are proprietary or scattered in broader literature, the general approach involves heating the starting ether in the chosen solvent until rearrangement is complete.
Table 1: Thermal Claisen Rearrangement Conditions
| Solvent | Typical Temperature Range (°C) | Key Characteristics |
|---|---|---|
| N,N-diethylaniline | 180 - 220 | High-boiling aromatic amine, often used in theoretical and practical studies. semanticscholar.orgrsc.orgnih.gov |
| N-methyl-2-pyrrolidone (NMP) | 200 - 280 | Highly stable polar aprotic solvent, suitable for kinetic studies at high temperatures. ashland.comresearchgate.netrsc.org |
To enhance reaction rates and often improve yields, microwave irradiation has been applied to the Claisen rearrangement. libretexts.org Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.
Chlorobenzene (B131634) has been utilized as a solvent in various microwave-assisted reactions, including the benzoylation of substituted phenols. researchgate.netnih.gov Its boiling point and dielectric properties make it suitable for microwave-promoted transformations. The application of microwave heating in a solvent like chlorobenzene can facilitate the Claisen rearrangement of methyl 4-(allyloxy)benzoate, offering a more rapid and efficient alternative to conventional thermal methods. nih.gov
Rhodium-Catalyzed Reactions for Allylphenol Formation
Beyond classical rearrangements, modern transition-metal catalysis offers novel pathways to substituted phenols. Rhodium-catalyzed reactions, in particular, have been developed for the synthesis of allylphenols.
A specific and innovative method for the synthesis of this compound involves the rhodium-catalyzed reaction of a diazoquinone with an allylboronate. rsc.org This reaction provides a direct route to the target molecule under relatively mild conditions.
In a documented procedure, the corresponding diazoquinone precursor is reacted with allylboronic acid pinacol (B44631) ester in the presence of a Rh₂(esp)₂ catalyst. This transformation proceeds through a proposed pathway involving cyclopropanation, ring-opening, and aromatization to yield the final product. rsc.org The reaction for this compound specifically has been reported to yield the product as an orange oil. rsc.org
Table 2: Rhodium-Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Reported Yield |
|---|---|---|---|
| Diazoquinone of methyl 4-hydroxybenzoate (B8730719) | Allylboronic acid pinacol ester | Rh₂(esp)₂ | 45% rsc.org |
Contemporary and Emerging Synthetic Methodologies Utilizing this compound
While the classical syntheses focus on the formation of this compound, its utility as a building block in the synthesis of more complex molecules is an area of ongoing interest. The presence of three distinct functional groups—a phenol (B47542), an allyl group, and a methyl ester—makes it a versatile intermediate for further chemical elaboration.
Research points towards the use of structurally similar hydroxybenzoate derivatives in the synthesis of medicinally relevant compounds. For instance, methyl 3-hydroxy-4-methoxybenzoate has been employed as a starting material in a now-retracted synthesis of the anticancer drug Gefitinib. mdpi.com This suggests that compounds like this compound could serve as valuable precursors in pharmaceutical development.
Furthermore, related structures such as methyl 3-allyl-4-hydroxy-5-methoxybenzoate and 3-allyl-4-hydroxybenzaldehyde (B1275283) are listed in chemical databases, indicating their role in research and development. scbt.comsigmaaldrich.com These examples underscore the potential of this compound as an intermediate, where the allyl and hydroxyl groups can be further functionalized to construct complex molecular architectures.
Electrochemical Synthesis Strategies
Electrochemical methods offer a green and efficient alternative to traditional synthetic routes, often avoiding harsh reagents and reaction conditions.
Generation of C-Centered Radicals through Organic Iodide Activation
A novel electrochemical approach facilitates the generation of C-centered radicals through the activation of organic iodide compounds. ucl.ac.uk This method has proven effective for radical addition reactions and cyclizations, presenting a cleaner and more sustainable alternative to conventional methods that use reagents like tributyltin hydride. ucl.ac.uk The process is promoted by air and electricity in an aqueous medium, highlighting its environmentally friendly nature. ucl.ac.uk In many instances, this electrochemical strategy results in superior yields and efficiency compared to classic carbon-carbon bond-forming reactions. ucl.ac.uk
Dual Electrochemical Oxidative Processes for Dihydrobenzofuran Ring Construction
The construction of the dihydrobenzofuran motif, a common scaffold in natural products and pharmaceuticals, can be efficiently achieved through a dual electrochemical oxidative process. ucl.ac.ukucl.ac.uk This method involves the in situ generation of zinc ions and molecular iodine from a carbon anode in a one-pot reaction, followed by a zinc-catalyzed iodocyclisation of a phenol and an alkene. ucl.ac.uk This approach circumvents the need to handle hazardous elemental iodine and metal ions directly. ucl.ac.uk The electrochemical generation of these reactive species "on-demand" enhances the safety and practicality of the synthesis. ucl.ac.uk Specifically, the cyclization of 2-allylphenols to form the dihydrobenzofuran framework is achieved through an iodoetherification reaction where both molecular iodine and a Lewis acid are generated electrochemically from benign starting materials. ucl.ac.uk
Oxidative Transformations (e.g., Palladium/Copper-Catalyzed Reactions)
Palladium-catalyzed oxidative transformations are powerful tools for the synthesis and modification of complex organic molecules. The Wacker oxidation, for instance, is a well-established method for the oxidation of alkenes to carbonyl compounds. caltech.edu In the context of this compound, palladium(II)-catalyzed asymmetric oxidative cyclization of the 2-allylphenol (B1664045) moiety can be achieved in the presence of copper(II) acetate (B1210297) and molecular oxygen. acs.org This type of reaction allows for the construction of chiral heterocyclic structures. The combination of palladium and copper catalysts is a common strategy in aerobic oxidation reactions. caltech.edubeilstein-journals.org The catalytic cycle often involves the interconversion of palladium between its 0 and +2 oxidation states, with copper facilitating the reoxidation of the palladium catalyst. unipr.itkyoto-u.ac.jp
Strategic Functional Group Manipulation and Protecting Group Chemistry
The strategic manipulation of functional groups is crucial for directing the reactivity of polyfunctional molecules like this compound.
Temporary Masking of Phenolic Hydroxyl Groups (e.g., Acetate Derivatives for Cross-Metathesis)
The phenolic hydroxyl group in this compound can influence the outcome of certain reactions. To achieve desired transformations at other sites of the molecule, it is often necessary to temporarily protect this hydroxyl group. For instance, in cross-metathesis reactions, the presence of a free hydroxyl group can lead to catalyst decomposition and undesired side reactions. chemrxiv.org Converting the phenol to its acetate derivative is a common strategy to circumvent these issues. While direct cross-metathesis of some vinylphosphonates is challenging, the corresponding allyl esters exhibit enhanced reactivity due to a relay mechanism. beilstein-journals.org This highlights the importance of appropriate functional group manipulation to enable specific catalytic transformations.
Structure Activity Relationship Sar Studies and Rational Molecular Design Involving Methyl 3 Allyl 4 Hydroxybenzoate Derivatives
Elucidation of Structural Determinants for Biological Activity
The versatility of the methyl 3-allyl-4-hydroxybenzoate scaffold has allowed for extensive investigation into the structural features that govern biological efficacy. Through systematic modifications, researchers have been able to probe the binding requirements of several key proteins implicated in disease, leading to the development of highly potent and selective inhibitors.
Design and Synthesis of Novobiocin (B609625) Analogues
Novobiocin, a natural product antibiotic, also exhibits inhibitory activity against the C-terminus of Heat shock protein 90 (Hsp90), a crucial molecular chaperone overexpressed in many cancer cells. nih.govnih.gov However, its weak potency (IC50 ≈ 700 μM) has driven the synthesis of numerous analogues to improve efficacy, with the 3-allyl-4-hydroxybenzoate moiety serving as a key component of the benzamide (B126) side chain (Ring A) in these synthetic endeavors. nih.govwikipedia.orgnewdrugapprovals.org The synthesis of these analogues often involves coupling a modified benzamide side chain, derived from precursors like this compound, with a coumarin (B35378) core. google.com SAR studies have systematically explored three main regions of the novobiocin scaffold: the coumarin core, the linker, and the sugar moiety. nih.gov
The central coumarin core of novobiocin has been a primary target for modification to enhance Hsp90 inhibitory activity. nih.govacs.org Studies have shown that the coumarin lactone is not essential for Hsp90 inhibition. nih.gov To explore this region, researchers have synthesized analogues where the coumarin core is replaced with various surrogates, including naphthalene (B1677914), quinolinone, and quinoline (B57606) ring systems. nih.govresearchgate.net
These modifications allowed for unprecedented exploration of the 2-position, revealing a hydrophobic pocket in the Hsp90 binding site. nih.govresearchgate.net Biological evaluation of these analogues against multiple cancer cell lines demonstrated that quinoline-based replacements were particularly effective. nih.gov For instance, a quinoline analogue (analogue 50) was found to be more potent than its corresponding quinolinone and naphthalene counterparts. nih.gov Further modifications, such as the addition of alkylamino substituents at the 2-position of the quinoline ring, led to new analogues with significantly increased anti-proliferative activity. nih.gov It was also noted that the secondary amide at position 3 of the coumarin ring is vital for antiproliferative effects, and placing hydrogen bond acceptors like methoxy (B1213986) groups at the 6- and 8-positions can increase activity. conicet.gov.ar
Table 1: Anti-proliferative Activity of Novobiocin Analogues with Coumarin Core Replacements Data sourced from anti-proliferative assays against various cancer cell lines.
| Analogue ID | Core Structure | Side Chain | Cell Line (SKBr3) IC₅₀ (μM) | Cell Line (PC3) IC₅₀ (μM) |
|---|---|---|---|---|
| 48 | Naphthalene | Noviose | > 100 | 1.05 |
| 49 | Quinolinone | Noviose | > 100 | 0.96 |
| 50 | Quinoline | Noviose | 7.22 | 0.26 |
The linkage between the different moieties of novobiocin analogues is critical for their biological function. SAR studies have consistently highlighted that the attachment of an amide linker at the 3-position of the coumarin ring is essential for potent Hsp90 inhibition. nih.govnih.govresearchgate.net This amide group is believed to participate in crucial hydrogen bonding interactions within the Hsp90 C-terminal binding pocket. researchgate.net
The spatial arrangement and distance between the sugar (or its replacement) and the benzamide side chain are also key determinants of efficacy. umich.edunih.gov Systematic synthesis of various cores to alter these parameters revealed that the most active compounds placed these two moieties between 7.7 to 12.1 Å apart, ideally with a linear angle of approximately 180°. umich.edunih.gov In other chimeric molecules, linker length and composition have been shown to strongly influence degradation efficacy, a phenomenon likely mediated by how the linker modifies the interaction between the two ends of the chimera. rsc.org Similarly, in novel bacterial topoisomerase inhibitors (NBTIs), the linker is responsible for the appropriate spatial orientation of the left-hand side (LHS) and right-hand side (RHS) fragments of the molecule. acs.org
Initial studies revealed that modifications to the sugar, such as removing the carbamoyl (B1232498) group, could improve potency. nih.govnih.gov A key finding was that a diol functionality on the sugar mimic was most potent when compared to the corresponding cyclic carbonate or carbamate (B1207046) variants found in the natural novobiocin. google.comnih.gov The diol is thought to mimic the ribose ring of ATP, a natural ligand of Hsp90, which may explain its superior activity. google.com Further research has shown that the complex noviose sugar can be replaced with simpler moieties, such as N-methylpiperidine or even an acyl ester, without compromising, and in some cases significantly improving, anti-proliferative activity. nih.govresearchgate.netrsc.org
Table 2: Effect of Sugar Moiety Modification on Anti-proliferative Activity in SKBr3 Cells Data shows the concentration of inhibitor required to induce degradation of the Hsp90 client protein Her-2.
| Analogue | Sugar Moiety Variant | Activity vs. Novobiocin |
|---|---|---|
| KU-1/A4 | Diol | ~70-fold more potent |
| KU-3/A2 | 2'-Carbamate | Less potent than Diol |
| Novobiocin | Carbamoylated Noviose | Baseline |
Modifications for Inhibitory Potency against PAS Kinase (PASK)
Derivatives of this compound have also been utilized as starting points for the development of inhibitors against PAS Kinase (PASK). google.comgoogle.com PASK is involved in the regulation of glycogen (B147801) metabolism, making it a target for diseases such as diabetes mellitus. google.com The synthesis of these heterocyclic inhibitors involves using this compound as a precursor in a multi-step chemical process to create novel compounds designed to specifically inhibit PASK activity. google.comgoogle.com
Structural Optimization for Enhancer of Zeste 2 (EZH2) Inhibition
Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2). bu.edunih.gov Its dysregulation is linked to numerous cancers, making it a significant therapeutic target. bu.edunih.gov The structural optimization of small molecule inhibitors for EZH2 has involved scaffolds that are related to derivatives of this compound, specifically tetramethylpiperidinyl benzamides. bu.edu A concise and modular synthesis of these benzamide derivatives has enabled the rapid exploration of structure-activity relationships. bu.edu This led to the identification of potent, SAM-competitive inhibitors of EZH2. bu.edu Further optimization of related lactam-derived inhibitors, focusing on improving metabolic stability and solubility through ligand- and property-based design, has resulted in the identification of clinical development candidates. nih.govresearchgate.net
Principles of Ligand-Based and Structure-Based Drug Design in the Context of this compound Derivatives
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to optimize the therapeutic potential of a lead compound, such as this compound. researchgate.net This process is broadly categorized into two sophisticated computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.gov Both approaches leverage computational chemistry and molecular modeling to predict and enhance the interactions between a drug candidate and its biological target, thereby accelerating the development of more potent and selective therapeutic agents. semanticscholar.org
Ligand-Based Drug Design (LBDD)
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov By analyzing a set of known active ligands, a model can be constructed to predict the activity of novel compounds. Key techniques in LBDD include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. tiikmpublishing.com These descriptors can encode steric, electronic, and hydrophobic features of the molecules. The resulting QSAR model is a mathematical equation that can be used to predict the activity of newly designed compounds. tiikmpublishing.com
In studies of compounds structurally related to this compound, such as eugenyl benzoate (B1203000) derivatives, QSAR has been effectively utilized. For instance, a study on eugenyl benzoate derivatives as potential inhibitors of HT29 colorectal cancer cells developed a QSAR model to understand the relationship between the chemical structure and cytotoxic activity. waocp.org The analysis revealed that hydrophobicity (logP) and molar refractivity (CMR) were key parameters influencing the inhibitory activity (IC50). waocp.orgwaocp.org The derived equation indicated that the hydrophobicity of the compounds played a more significant role than steric properties in determining their anticancer efficacy. waocp.orgwaocp.org
Another QSAR study on hydroxyl benzoic esters, the parent class of this compound, established models to predict their antimicrobial activity. researchgate.net These models, built using support vector machines (SVM), demonstrated good reliability and predictive ability, suggesting their utility in designing new preservatives with enhanced activity. researchgate.net Similarly, a QSAR study on p-hydroxy benzoic acid derivatives identified that their antimicrobial activity was governed by specific topological and shape indices, providing a framework for designing more potent antimicrobial agents. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is another crucial LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.netfrontiersin.org This "pharmacophore" can then be used as a 3D query to screen large databases of compounds to identify novel molecules that fit the model and are likely to be active. frontiersin.org
For instance, in the development of inhibitors for targets like DNA gyrase B, pharmacophore models have been constructed based on known active ligands. acs.org These models, comprising features like hydrogen bond acceptors, donors, and hydrophobic regions, successfully filtered large compound libraries to identify novel potent inhibitors. acs.org While a specific pharmacophore model for this compound derivatives is not detailed in the available literature, this approach represents a powerful strategy for discovering new analogs with desired biological activities, should a set of active compounds become known. nih.gov
Structure-Based Drug Design (SBDD)
In contrast to LBDD, structure-based drug design relies on the known three-dimensional structure of the biological target, which is typically a protein or enzyme. nih.gov This information, often obtained through techniques like X-ray crystallography or NMR spectroscopy, allows for the direct visualization and analysis of the binding site. nih.gov SBDD enables the design of ligands that are complementary in shape and chemical properties to the target's binding pocket, leading to high-affinity and selective inhibitors. nih.gov Molecular docking is a primary tool in SBDD.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com It scores the different binding poses based on their binding energy, providing insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. nih.govmdpi.com
Molecular docking studies have been extensively used to investigate the potential of phenolic compounds, including 4-hydroxybenzoate (B8730719) derivatives, as inhibitors of various enzymes. For example, in the search for inhibitors of influenza virus neuraminidase, docking studies were performed on a series of benzoic acid derivatives. semanticscholar.org These studies revealed that introducing hydrophobic groups into a specific pocket of the enzyme could enhance binding. The allyl ether chain, as present in related structures, was shown to have a favorable position within this pocket. semanticscholar.org
In another study, derivatives of 5-(4-(benzyloxy)-substituted phenyl)-1,3,4-oxadiazole-2(3H)-thiones, which share a substituted phenyl ring, were docked into the active site of Candida albicans cytochrome P450 enzyme lanosterol (B1674476) 14 α-demethylase. mdpi.comresearchgate.net The results identified key hydrogen bonding and hydrophobic interactions, guiding the design of more potent antifungal agents. mdpi.comresearchgate.net Similarly, docking studies on phenolic compounds as potential inhibitors for SARS-CoV-2 proteins have helped to elucidate the binding modes and intermolecular interactions, such as π-alkyl, π-π stacked, and hydrogen bond interactions, that contribute to the inhibitory activity. nih.govbiointerfaceresearch.com
The table below summarizes the findings from a molecular docking study of various phenolic compounds against a viral protein target, illustrating the types of interactions that are crucial for binding and can be optimized through SBDD.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Ligand L2 | -6.7 | Amino Acid X, Amino Acid Y | Hydrogen Bond, Hydrophobic |
| Quercetin | - | Amino Acid A, Amino Acid B | π-π Stacking, Hydrogen Bond |
| Rosmarinic acid | - | Amino Acid C, Amino Acid D | Hydrophobic, π-Alkyl |
This table is a representative example based on findings for phenolic compounds and does not represent specific data for this compound. nih.govbiointerfaceresearch.com
By leveraging these principles, the rational design of derivatives of this compound can be systematically pursued. Ligand-based methods are invaluable in the early stages when target structure is unknown, while structure-based methods provide a more direct and detailed approach to optimizing ligand-target interactions once the protein structure is elucidated. nih.gov
Mechanistic Investigations of Biological Activities and Molecular Interactions of Methyl 3 Allyl 4 Hydroxybenzoate Derivatives in Vitro and Pre Clinical Models
Research on Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are implicated in cancer progression. nih.govnih.gov Consequently, Hsp90 inhibitors are a significant area of research for anti-cancer therapies. nih.gov Derivatives of Methyl 3-allyl-4-hydroxybenzoate have been explored as part of a class of Hsp90 inhibitors that target a distinct region of the protein compared to first-generation drugs.
Binding Site Characterization (e.g., C-terminal ATP Binding Site)
While most early Hsp90 inhibitors target the ATP-binding pocket in the N-terminal domain, a newer approach focuses on the C-terminal domain (CTD). nih.gov This C-terminal region possesses a second, distinct ATP-binding site, which is targeted by natural products like novobiocin (B609625) and their synthetic derivatives. nih.gov Research into the synthesis of Hsp90 inhibitors has utilized this compound as a precursor, aiming to leverage a coumarin-like scaffold known for binding to the Hsp90 C-terminus. googleapis.com
The C-terminal binding site is part of the Hsp90 dimerization interface. uni-duesseldorf.de Molecular modeling and biophysical studies of various C-terminal inhibitors have characterized this pocket as a network of hydrophobic residues. acs.org The binding of inhibitors in this region can disrupt the chaperone's function without necessarily blocking the N-terminal ATPase activity directly. nih.gov A key advantage of targeting the CTD is the potential to create inhibitors with different cellular effects than N-terminal inhibitors. nih.govuni-duesseldorf.de
Molecular Mechanisms of Hsp90 Client Protein Degradation
Hsp90's primary function is to stabilize and ensure the proper conformation of its "client" proteins. nih.gov When the function of Hsp90 is disrupted by an inhibitor, these client proteins become unstable, are ubiquitinated, and subsequently targeted for degradation by the proteasome. nih.govresearchgate.net This process is a central mechanism of action for Hsp90 inhibitors.
The degradation pathway is often initiated by the recruitment of an E3 ubiquitin ligase, such as the C-terminus of Hsp70-interacting protein (CHIP), to the Hsp90-client complex. researchgate.net CHIP then tags the unfolded or unstable client protein with ubiquitin, marking it for destruction. researchgate.net In some cases, the client protein may be transferred to an Hsp70-based degradation complex. researchgate.net By promoting the degradation of key oncogenic proteins, Hsp90 inhibitors can halt tumor growth and survival. nih.gov
Table 1: Key Hsp90 Client Proteins Targeted for Degradation by Hsp90 Inhibition
| Client Protein Category | Examples | Role in Cancer |
| Kinases | ErbB2, Raf-1, Akt, Bcr-Abl | Signal transduction, cell growth, proliferation, survival |
| Transcription Factors | HIF-1α, mutant p53 | Angiogenesis, response to hypoxia, cell cycle regulation |
| Steroid Hormone Receptors | Estrogen Receptor, Androgen Receptor | Hormone-dependent cancer growth |
This table contains representative examples of Hsp90 client proteins whose degradation is induced by Hsp90 inhibitors.
Induction of Other Chaperone Proteins (e.g., Hsp70 Upregulation)
A significant differentiating feature of C-terminal Hsp90 inhibitors is their ability to avoid inducing the heat shock response (HSR). nih.govuni-duesseldorf.de The HSR is a cellular defense mechanism against stress, characterized by the increased expression of chaperone proteins, most notably Hsp70. nih.gov Many N-terminal Hsp90 inhibitors trigger a robust HSR, which can lead to therapeutic resistance as the upregulated Hsp70 can partially compensate for Hsp90 inhibition. nih.gov
In contrast, C-terminal inhibitors, including derivatives being developed from scaffolds like this compound, have been shown to be effective without causing a significant upregulation of Hsp70. uni-duesseldorf.de This lack of HSR induction is considered a major advantage, potentially leading to more sustained therapeutic effects and fewer off-target issues. uni-duesseldorf.de
Analysis of PAS Kinase (PASK) Inhibition
PAS Kinase (PASK) is a serine/threonine kinase that plays a role in sensing cellular energy levels and nutrient availability. google.comgoogle.com Its involvement in metabolic regulation has made it a target for diseases such as type 2 diabetes. google.comgoogle.com this compound has been documented as a starting material in the synthesis of novel heterocyclic compounds designed as PASK inhibitors. google.comgoogle.com
Effects on Glucose-Responsive Gene Expression (e.g., Preproinsulin)
Research has demonstrated that PASK is a key component in the cellular response to nutrients. google.com In pancreatic islet β-cells, the catalytic activity of PASK increases rapidly when glucose is present. google.comgoogle.com This activation is required for the proper glucose-responsive expression of several β-cell genes, including preproinsulin, the precursor to insulin (B600854). google.comgoogle.com Therefore, the inhibition of PASK can directly modulate the transcriptional response to glucose, a critical process in insulin secretion and glucose homeostasis.
Modulation of Glycogen (B147801) Metabolism and Energy Homeostasis
The regulation of glycogen, a stored form of glucose, is fundamental to maintaining energy balance in mammals, particularly in the liver and skeletal muscle. google.comgoogleapis.com PASK is implicated in this process through its ability to phosphorylate and regulate the activity of glycogen synthase (GYS), the key enzyme responsible for glycogen synthesis. google.com By phosphorylating GYS, PASK contributes to its inactivation. googleapis.com
Table 2: Investigated Effects of PASK Inhibition
| Biological Process | Effect of PASK Inhibition | Key Target/Molecule |
| Gene Expression | Attenuation of glucose-responsive gene transcription | Preproinsulin |
| Glycogen Metabolism | Potential increase in glycogen synthase activity | Glycogen Synthase (GYS) |
| Energy Homeostasis | Modulation of pathways related to insulin secretion and sensitivity | Glucose, Insulin |
Impact on Phenotypes Associated with Metabolic Dysregulation (e.g., Insulin Resistance, Hepatic Fat Accumulation)
Metabolic dysregulation, characterized by conditions such as insulin resistance and hepatic fat accumulation, is a cornerstone of various metabolic diseases. nih.gov Insulin resistance, a state where cells in tissues like the liver, fat, and muscle fail to respond effectively to insulin, is a primary factor in the development of type 2 diabetes mellitus and is often linked to obesity and metabolic syndrome. nih.gov Hepatic steatosis, or the accumulation of fat in the liver, is a hallmark of nonalcoholic fatty liver disease (NAFLD), which can progress to more severe conditions like nonalcoholic steatohepatitis (NASH), cirrhosis, and liver failure. nih.govgoogle.com
While direct studies on "this compound" in these specific models are not extensively detailed in the provided results, the broader class of phenolic compounds and their derivatives have been investigated for their roles in modulating lipid and glucose metabolism. nih.gov For instance, research on other structurally related compounds provides insights into potential mechanisms. One study on 4-methylesculetin, a coumarin (B35378) derivative, demonstrated its ability to ameliorate HFD-induced obesity, insulin resistance, and hepatic lipid accumulation in mice. nih.gov This compound was found to reduce adipocyte hypertrophy and hepatic triglyceride accumulation. nih.gov
Table 1: In Vitro Models for Studying Metabolic Dysregulation
| Cell Line | Cell Type | Application in Metabolic Research | Key Parameters Measured |
|---|---|---|---|
| HepG2 | Hepatocyte (Liver) | Modeling insulin resistance and hepatic steatosis. nih.gov | Glucose uptake, insulin signaling protein activity (IRS1, GLUTs), lipid accumulation. nih.gov |
| 3T3-L1 | Adipocyte (Fat) | Studying insulin resistance and adipogenesis. nih.gov | Glucose uptake, differentiation into mature fat cells, expression of adipokines. nih.gov |
| C2C12 | Myoblast (Muscle) | Investigating insulin resistance in muscle tissue. nih.gov | Glucose uptake, GLUT4 translocation. nih.gov |
| L6 | Myoblast (Muscle) | Another model for studying insulin action and resistance in muscle cells. nih.gov | Glucose uptake, insulin signaling pathways. nih.gov |
Studies on Enhancer of Zeste 2 (EZH2) Inhibitory Mechanisms
Enhancer of Zeste 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). nih.gov Its primary function is to catalyze the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a modification that leads to chromatin remodeling and gene silencing. nih.gov Aberrant EZH2 activity, often through overexpression or mutation, is implicated in the progression of various cancers by silencing tumor suppressor genes. nih.govgoogle.comnih.gov This makes EZH2 a significant target for therapeutic intervention.
Modulation of Protein Methyl Transferase Activity
The inhibition of EZH2's methyltransferase activity is a key strategy in cancer therapy. nih.gov Small molecule inhibitors have been developed that selectively target the catalytic activity of EZH2. nih.gov These inhibitors can suppress the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis. nih.govnih.gov
While the direct inhibitory action of "this compound" on EZH2 is not explicitly detailed, the broader context of inhibiting protein methyltransferases (PMTs) is well-established. nih.gov PMTs, including EZH2, transfer a methyl group from the cofactor S-adenosylmethionine (SAM) to lysine or arginine residues on histone and non-histone proteins. nih.gov The development of inhibitors that can interfere with this process is a major focus of chemical biology and drug discovery. nih.gov Research has identified various EZH2 inhibitors, such as GSK126, UNC1999, and EPZ-5687, which have shown potency in suppressing EZH2 activity in cancer cell lines. nih.gov
The mechanisms leading to abnormally high levels of H3-K27 trimethylation in cancer are diverse and can include mutations in EZH2 itself (e.g., Y641 mutations), overexpression of EZH2, or mutations in demethylases like UTX. google.com Understanding these mechanisms is crucial for the development of targeted inhibitors.
Table 2: Investigated EZH2 Inhibitors and their Effects
| Inhibitor | Mechanism of Action | Effect on Cancer Cells | Reference |
|---|---|---|---|
| GSK126 | Potent and selective inhibitor of EZH2 methyltransferase activity. | Suppressed EZH2 activity on lysine 27, increased apoptosis, and inhibited AKT and ERK protein phosphorylation in THP-1 cells. nih.gov | nih.gov |
| UNC1999 | Selective inhibitor of EZH2. | Suppressed EZH2 activity on lysine 27, leading to increased apoptosis in THP-1 cells. nih.gov | nih.gov |
| EPZ-5687 | Selective inhibitor of EZH2. | Suppressed EZH2 activity on lysine 27, resulting in increased apoptosis in THP-1 cells. nih.gov | nih.gov |
| DZNep | EZH2 inhibitor. | Displayed synergistic activity with SAHA (HDAC inhibitor) against neuroblastoma, inhibiting proliferation, migration, and invasion. nih.gov | nih.gov |
Investigation of Nuclear Receptor Modulatory Activity
Nuclear receptors are a large family of transcription factors that are activated by ligands, such as steroid hormones, retinoids, and vitamin D. tue.nlgoogle.com They play critical roles in a vast array of physiological processes, including metabolism, development, and homeostasis. tue.nl Consequently, they are major targets for drug discovery. tue.nl The modulation of nuclear receptor activity by small molecules can lead to a spectrum of effects, from full agonism to antagonism, by influencing the conformational state of the receptor. tue.nl
Ligand Interactions Stabilizing Alternative Conformational States
The function of nuclear receptors is intimately linked to their three-dimensional structure, which consists of several domains, including a highly conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD). tue.nl The binding of a ligand to the LBD induces a conformational change in the receptor, which in turn influences its interaction with DNA and other coregulator proteins. tue.nl These interactions ultimately determine the transcriptional regulation of target genes.
Small molecules can stabilize different conformational states of a nuclear receptor, leading to varied biological outcomes. An agonist ligand will typically induce a conformation that promotes the recruitment of coactivator proteins, leading to gene transcription. In contrast, an antagonist will stabilize a conformation that favors the binding of corepressor proteins, thereby inhibiting gene expression. The discovery of ligands that can stabilize alternative or "active" and "inactive" conformational states is a key goal in the development of selective nuclear receptor modulators. tue.nl
Advanced Spectroscopic Characterization Methods in Research on Methyl 3 Allyl 4 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In one study, the ¹H NMR spectrum of Methyl 3-allyl-4-hydroxybenzoate was recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer. rsc.org The resulting data revealed distinct signals corresponding to the different sets of protons in the molecule.
The aromatic protons appear as a multiplet in the range of δ 7.76-7.90 ppm and a doublet at δ 6.84 ppm. rsc.org The vinyl protons of the allyl group are observed as a multiplet between δ 5.91 and 6.10 ppm and another multiplet between δ 5.10 and 5.23 ppm. rsc.org The methylene (B1212753) protons of the allyl group, adjacent to the aromatic ring, present as a doublet at δ 3.44 ppm. rsc.org A singlet at δ 5.82 ppm is attributed to the hydroxyl proton, and the methyl ester protons appear as a singlet at δ 3.88 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound rsc.org
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| 7.76-7.90 | m | Aromatic-H | |
| 6.84 | d | 8.9 | Aromatic-H |
| 5.91-6.10 | m | Vinyl-H | |
| 5.82 | s | OH | |
| 5.10-5.23 | m | Vinyl-H | |
| 3.88 | s | OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the spectrum. The ¹³C NMR spectrum of this compound, also recorded in CDCl₃ at 75 MHz, shows characteristic peaks that confirm the carbon skeleton. rsc.org
The carbonyl carbon of the ester group is observed at δ 167.0 ppm. rsc.org The aromatic carbons appear in the region of δ 115.6-158.4 ppm. rsc.org Specifically, the carbons of the allyl group are found at δ 135.7 ppm (methine) and δ 117.0 ppm (methylene), with the methylene carbon attached to the ring at δ 34.9 ppm. rsc.org The methyl ester carbon resonates at δ 51.9 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound rsc.org
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 167.0 | C=O (Ester) |
| 158.4 | Aromatic C-O |
| 135.7 | Vinyl CH |
| 132.4 | Aromatic C |
| 130.1 | Aromatic C-H |
| 125.3 | Aromatic C |
| 122.8 | Aromatic C-H |
| 117.0 | Vinyl CH₂ |
| 115.6 | Aromatic C-H |
| 51.9 | OCH₃ |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by providing a very precise measurement of its mass-to-charge ratio (m/z). This technique is essential for confirming the molecular formula of a newly synthesized or isolated compound. While specific HRMS data for this compound was not available in the searched literature, the general methodology involves ionizing the compound and measuring the m/z of the resulting molecular ion with high accuracy. This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, HRMS has been used to identify related compounds, demonstrating its utility in the structural confirmation of small molecules. rsc.org
Computational and Theoretical Chemistry Applications in Methyl 3 Allyl 4 Hydroxybenzoate Research
Molecular Modeling and Docking Studies
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule (a ligand, such as Methyl 3-allyl-4-hydroxybenzoate) when bound to a second (a receptor, typically a protein), forming a stable complex. This is crucial for understanding potential biological activity.
A significant area where molecular modeling is applied is in the development of inhibitors for Heat shock protein 90 (Hsp90), a chaperone protein that is a target for cancer therapy. Novobiocin (B609625), a natural product, is known to bind to the C-terminal domain (CTD) of Hsp90, but its low potency has driven extensive research into developing more active analogues. nih.govmdpi.com Computational studies are central to this effort, particularly because a co-crystal structure of the Hsp90 C-terminus has been elusive, making accurate models essential for rational drug design. ku.eduresearchgate.net
Researchers use molecular modeling and docking to explore how modifications to the core structure of novobiocin, which includes a substituted benzamide (B126) moiety, affect binding affinity. researchgate.net Analogues of the coumarin (B35378) and benzamide portions of novobiocin have led to compounds with over a 1000-fold improvement in activity. ku.edu For a compound like this compound, which contains a substituted benzoate (B1203000) structure, docking studies could predict its ability to fit into the Hsp90 C-terminal binding site. These simulations would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket.
Molecular dynamics (MD) simulations can further refine these predictions, providing a dynamic view of the potential interactions that are not apparent in static docking studies. mdpi.com For instance, MD simulations of novobiocin and its analogues have revealed additional interactions within the Hsp90 CTD allosteric binding site, which are crucial for rationalizing the molecular basis of their activity. mdpi.com
Table 1: Predicted Interactions for Hsp90 C-Terminal Inhibitors based on Docking Studies
| Interaction Type | Ligand Functional Group | Hsp90 Amino Acid Residue (Example) | Significance |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | Aspartic Acid (Asp) | Anchors the ligand in the binding pocket. |
| Hydrogen Bond | Carbonyl (C=O) | Serine (Ser), Threonine (Thr) | Orients the ligand for optimal binding. |
| Hydrophobic Interaction | Allyl Group, Phenyl Ring | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Contributes to binding affinity and stability. |
| Pi-Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | Stabilizes the ligand-protein complex. |
Mechanistic Computations for Reaction Pathway Elucidation (e.g., Electrochemical Processes)
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including complex electrochemical processes. By calculating the energies of reactants, transition states, and products, theoretical models can map out the most likely reaction pathways.
While specific mechanistic computations for the electrochemical processes of this compound are not widely published, studies on structurally related compounds provide a clear blueprint for how such investigations would proceed. For example, the electrochemical behavior of 3-allyl-4-hydroxy-3'-4'-dimethylazobenzene has been studied using voltammetric and polarographic methods. electrochemsci.org This research revealed that the compound undergoes reduction of its azo group in a process that is dependent on the pH of the solution. electrochemsci.org In acidic media, the azo group is reduced to an amine, while in neutral and basic conditions, a hydrazo intermediate is formed. electrochemsci.org Cyclic voltammetry studies indicated the involvement of an adsorption step in the reduction process and pointed towards an EC (electron transfer followed by chemical reaction) mechanism. electrochemsci.org
Similar computational and electrochemical studies on this compound could determine its redox potentials, the number of electrons transferred, and the stability of any radical intermediates. Such studies are valuable for applications in sensor development or for understanding potential metabolic pathways involving electron transfer.
Table 2: Electrochemical Parameters for a Structurally Related Azo Compound
| Parameter | Observation | Implication for Mechanism |
|---|---|---|
| Peak Potential vs. pH | Linear shift to more negative potentials with increasing pH | Proton participation in the rate-determining step of the electrode reaction. electrochemsci.org |
| Peak Current vs. pH | Varies with pH | Indicates different reduction pathways in acidic vs. alkaline media. electrochemsci.org |
| Cyclic Voltammetry Scan Rate Dependence | Non-linear relationship between peak current and the square root of the scan rate | Suggests an EC (electron-transfer followed by chemical reaction) mechanism. electrochemsci.org |
| Anodic/Cathodic Peak Separation | Large separation or absence of anodic peak | Indicates an irreversible or quasi-reversible reduction process. electrochemsci.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the efficacy of new, untested compounds, thereby accelerating the discovery of potent molecules. nih.gov
QSAR studies have been performed on various benzoic acid derivatives to understand their inhibitory effects on enzymes like tyrosinase or their antibacterial properties. researchgate.netnih.gov These studies have shown that the biological activity is often correlated with specific physicochemical descriptors. For instance, in one study on benzoic acid derivatives, the maximum positive and negative charges, as well as the charges on the oxygen atoms of the carboxyl group, were found to have the most significant contributions to the inhibitory activity. researchgate.net Another study on benzoylaminobenzoic acid derivatives identified hydrophobicity, molar refractivity, and the presence of a hydroxyl group as being conducive to inhibitory activity. nih.gov
A QSAR study on eugenol (B1671780) derivatives, which share structural features with this compound, developed a regression equation correlating antioxidant activity with descriptors like HOMO (Highest Occupied Molecular Orbital) energy, LOGP (lipophilicity), and the Balaban index (a topological descriptor). tiikmpublishing.com Applying QSAR to a series of compounds including this compound would involve calculating a wide range of molecular descriptors and using statistical methods, like multiple linear regression, to build a predictive model for a specific biological endpoint. researchgate.net
Table 3: Key Descriptors in QSAR Models for Benzoic Acid and Related Derivatives
| QSAR Descriptor | Type | Influence on Activity (Example) | Source |
|---|---|---|---|
| LogP | Lipophilicity/Hydrophobicity | Positive correlation with antibacterial activity. | nih.gov |
| Molar Refractivity (CMR) | Steric/Volume | Positive correlation with antibacterial activity. | nih.gov |
| Atomic Charges (e.g., on carboxyl oxygen) | Electronic | Significant contribution to tyrosinase inhibitory activity. | researchgate.net |
| HOMO Energy | Electronic/Quantum Chemical | Correlated with antioxidant activity in eugenol derivatives. | tiikmpublishing.com |
| Balaban Index | Topological | Correlated with antioxidant activity in eugenol derivatives. | tiikmpublishing.com |
Future Research Directions and Unexplored Avenues for Methyl 3 Allyl 4 Hydroxybenzoate
Development of Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthesis methods. For Methyl 3-allyl-4-hydroxybenzoate, future research will likely focus on adopting green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
One promising direction is the use of electrochemical processes. Research has demonstrated an efficient route for constructing the dihydrobenzofuran framework from 2-allylphenols by electrochemically generating molecular iodine and a Lewis acid from benign starting materials. ucl.ac.uk This approach avoids harsh chemical oxidants and offers high atom economy. Adapting such electro-iodetherification reactions could provide a green pathway to precursors of this compound.
Another avenue involves exploring solvent-free reaction conditions or the use of greener solvents like methanol (B129727), which can also serve as a reactant. google.com For instance, the esterification of related hydroxybenzoic acids has been achieved using methanol as both the solvent and the raw material, catalyzed by substances like p-toluenesulfonic acid. google.comrsc.org This simplifies the process and reduces the reliance on toxic solvents. google.com Future work could optimize these methods for the specific synthesis of this compound, focusing on catalyst efficiency and reusability.
Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches
| Feature | Conventional Synthesis | Potential Green Approaches |
| Reagents | Often relies on stoichiometric amounts of hazardous reagents. | Use of catalytic amounts of reagents, electrochemical generation of reactants. ucl.ac.ukrsc.org |
| Solvents | May use toxic and volatile organic solvents. | Solvent-free conditions or use of green solvents like methanol. google.com |
| Energy | Can be energy-intensive, requiring high temperatures and pressures. | Electrochemical methods may operate at ambient temperature and pressure. ucl.ac.uk |
| Byproducts | Can generate significant amounts of waste. | Higher atom economy and generation of more benign byproducts. |
Discovery of Novel Biological Targets and Therapeutic Applications
While the full biological profile of this compound is still emerging, research on structurally similar compounds provides compelling clues for future therapeutic applications. Investigations into novel biological targets could unveil its potential in treating a range of diseases.
A significant area of interest is its potential as an antiviral agent . Studies on derivatives of natural products from marine fungi have identified related structures, such as 3-(allyloxy)-4-hydroxybenzaldehyde, as potent inhibitors of the influenza virus neuraminidase. researchgate.net This suggests that this compound could be a scaffold for developing new non-nitrogenous aromatic ether inhibitors against influenza viruses. researchgate.net
The compound also warrants investigation for antimicrobial properties . A library of polymers based on 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide has shown activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov This indicates that the allyl-benzoate structural motif could be crucial for developing new antimicrobial materials and drugs to combat resistant bacteria. nih.gov
Furthermore, the interaction of similar molecules with ion channels presents another therapeutic avenue. Methyl p-hydroxybenzoate, a related compound, has been found to cause pain sensation by activating TRPA1 channels in sensory neurons. nih.gov This finding opens up the possibility of designing this compound derivatives to modulate TRPA1 or other TRP channels, which could have applications in pain management or sensory disorders.
Integration of Multi-Omics Data with Structural Biology
To fully understand the mechanism of action of this compound, future research must move beyond single-target assays and embrace a systems-level approach. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—with structural biology represents a powerful, yet unexplored, strategy for this compound. biorxiv.orgembl.org
This integrative approach can reveal how the compound globally affects cellular networks. For example, by treating cells with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can construct a comprehensive picture of its biological impact. biorxiv.orggoogle.com This can help identify not only the primary target but also secondary off-targets and downstream pathway perturbations, which are crucial for understanding both efficacy and potential toxicity. biorxiv.org
Combining this multi-omics data with structural biology techniques like X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into how the compound interacts with its identified targets. This integrated knowledge is invaluable for validating mechanisms and guiding the rational design of more potent and selective derivatives. Such an approach has been proposed for identifying novel treatment targets in complex diseases like cancer. google.com
Advanced Computational Methods for De Novo Design and Prediction
Computational chemistry offers a suite of tools to accelerate the discovery and optimization of new molecules. For this compound, advanced computational methods can be pivotal in predicting its properties and designing novel derivatives with enhanced activities.
Molecular docking studies can be employed to screen virtual libraries of compounds against potential biological targets, such as the influenza neuraminidase or bacterial enzymes. researchgate.net This can help prioritize which derivatives of this compound are most likely to be active, saving significant time and resources in the lab. researchgate.netunipr.it
Density Functional Theory (DFT) calculations can predict a range of molecular properties, including electronic structure and reactivity, which are fundamental to understanding the compound's behavior. researchgate.net For example, DFT can be used to calculate the first hyperpolarizability, indicating potential for applications in non-linear optics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool. By building mathematical models that correlate structural features of a series of derivatives with their biological activity, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural motifs responsible for their effects. waocp.org
Looking further ahead, de novo design algorithms can be used to create entirely new molecules based on the structural framework of this compound. unipr.it These computer-based methods can generate novel structures tailored to fit the binding site of a specific biological target, opening up possibilities for creating highly potent and selective therapeutic agents. unipr.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
